
Temsirolimus Acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temsirolimus Acetonide (TAC) is a synthetic derivative of rapamycin, an antifungal and immunosuppressive macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. TAC is a prodrug of the active form of rapamycin, temsirolimus, which has been used to treat a variety of diseases, such as cancer, organ transplantation, and autoimmune diseases. TAC is a promising new drug that has been studied for its potential to treat a variety of diseases, including cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy Enhancement
Temsirolimus Acetonide has been shown to enhance anti-cancer immunity. It does this by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1 . This mechanism is crucial because it helps in inhibiting the binding of programmed death-ligand 1 (PD-L1) of tumor cells to the programmed death-1 (PD-1) of T cells, which is a significant pathway that cancer cells use to evade the immune system .
Metastatic Renal Cell Carcinoma Treatment
In the context of metastatic renal cell carcinoma (RCC), Temsirolimus Acetonide is compared with Everolimus for its effectiveness as a second-line treatment. The studies suggest that while the efficacy of Temsirolimus and Everolimus was not statistically significant in assessed outcomes, Everolimus is superior in overall survival (OS) . This indicates that Temsirolimus could be considered as an alternative treatment option in specific RCC cases.
Autophagy Induction
The compound’s ability to induce autophagy is a promising application in cancer treatment. Autophagy is a cellular process that can lead to the degradation of unnecessary or dysfunctional cellular components, and its induction is a strategy to combat cancer cell survival .
mTOR Inhibition
Temsirolimus Acetonide acts as an mTOR inhibitor. The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, motility, and survival. By inhibiting mTOR, Temsirolimus can slow down or stop the growth of cancer cells .
Cost-Effectiveness in Treatment
While not a direct application in scientific research, the cost-effectiveness of Temsirolimus Acetonide is an important consideration in its application. Studies comparing it with other treatments like Everolimus have been conducted to determine the most cost-effective options for patients .
Research Tool in Understanding Cancer Biology
Due to its specific action on cellular pathways, Temsirolimus Acetonide serves as a valuable research tool in understanding the biology of cancer. It helps researchers decipher the complex signaling pathways involved in cancer progression and the immune response to tumors .
Wirkmechanismus
- By targeting mTOR, Temsirolimus interferes with the synthesis of proteins that control these processes .
- Inhibition of mTOR also blocks the phosphorylation of downstream proteins, such as p70S6k and S6 ribosomal protein , which are part of the PI3 kinase/AKT pathway .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRYGCDSJUKRW-HXHLHDFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131668088 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

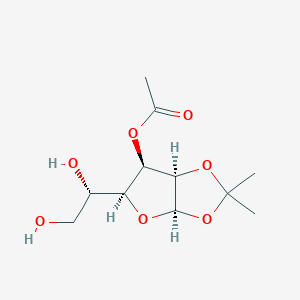

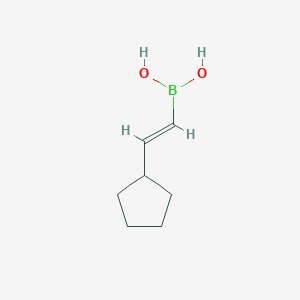
![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
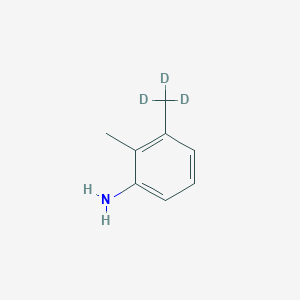
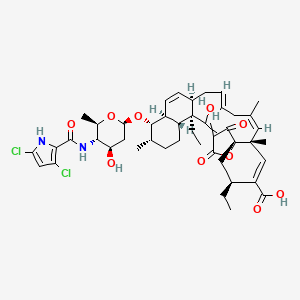
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
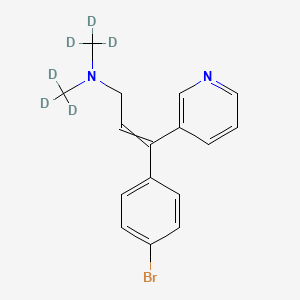
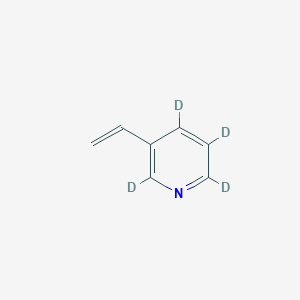
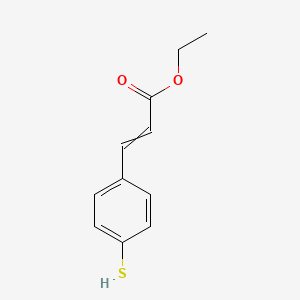
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)